(3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate
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Overview
Description
The compound (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate is an organic chemical with a unique structure that combines both ammonium and phenyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate involves a multi-step reaction process. One common synthetic route begins with the reaction between (3-Hydroxypropyl)trimethylammonium iodide and o-(benzylthio)phenylacetic acid under controlled conditions.
Step 1: Formation of o-(benzylthio)phenylacetic Acid
Reagents: : Benzyl mercaptan, phenylacetic acid
Conditions: : This reaction typically occurs in the presence of a catalyst such as triethylamine and proceeds through a nucleophilic substitution mechanism.
Step 2: Reaction with (3-Hydroxypropyl)trimethylammonium Iodide
Reagents: : (3-Hydroxypropyl)trimethylammonium iodide, o-(benzylthio)phenylacetic acid
Conditions: : The reaction mixture is heated to a specific temperature, often with an inert solvent like dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound would typically scale up the synthetic route described above, with modifications to optimize yield and purity. This could include using continuous flow reactors, optimizing reaction times, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The (benzylthio) group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The ammonium group can participate in nucleophilic substitution reactions, allowing for modifications to the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: : Lithium aluminum hydride in dry ether or THF.
Substitution: : Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the (benzylthio) group.
Reduction: : Formation of alcohols from the ester group.
Substitution: : Formation of substituted ammonium salts.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceutical agents and functional materials.
Biology
In biological research, it can be used as a model compound for studying the interactions between ammonium salts and biological membranes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a prodrug, where its structure is modified in vivo to release active pharmaceutical ingredients.
Industry
In industrial applications, it can be employed in the manufacture of specialty chemicals, polymers, and surface-active agents.
Mechanism of Action
The compound's mechanism of action often revolves around its ability to interact with biological membranes due to the presence of the ammonium group, which can facilitate its uptake by cells. The phenyl acetate moiety can undergo hydrolysis to release active components that interact with specific molecular targets within the cell, such as enzymes or receptors.
Comparison with Similar Compounds
When compared to similar compounds such as (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)ethyl)acetate or (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)propyl)acetate, (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate stands out due to its unique phenyl acetate moiety
List of Similar Compounds
(3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)ethyl)acetate
(3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)propyl)acetate
This compound's unique properties make it a valuable subject of study across multiple scientific disciplines.
Properties
CAS No. |
14200-08-9 |
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Molecular Formula |
C21H28INO2S |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
3-[2-(2-benzylsulfanylphenyl)acetyl]oxypropyl-trimethylazanium;iodide |
InChI |
InChI=1S/C21H28NO2S.HI/c1-22(2,3)14-9-15-24-21(23)16-19-12-7-8-13-20(19)25-17-18-10-5-4-6-11-18;/h4-8,10-13H,9,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HOZBAAJLWGSCSU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCOC(=O)CC1=CC=CC=C1SCC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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